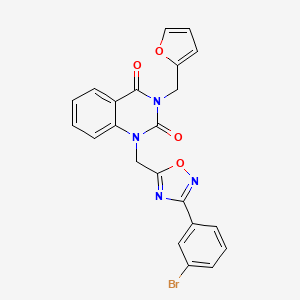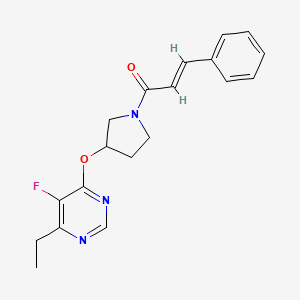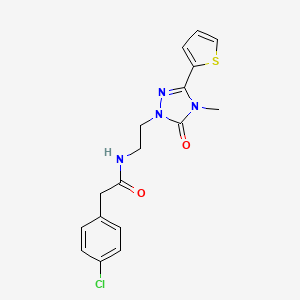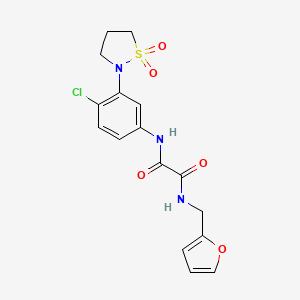![molecular formula C20H28N6O6 B3014425 diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate CAS No. 898443-57-7](/img/structure/B3014425.png)
diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of purine, which is an important class of molecules in biochemistry. Purines, including substituted ones, are part of many biological compounds, such as DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the purine ring, the introduction of the tert-butyl and methyl groups, and the formation of the diethyl acetate groups .Molecular Structure Analysis
The compound contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also has several substituents, including a tert-butyl group, a methyl group, and two diethyl acetate groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents and their positions on the purine ring. For example, the tert-butyl group is generally quite unreactive, while the diethyl acetate groups could potentially undergo reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it’s likely to be a solid at room temperature, and its solubility in water would depend on the specific substituents .Scientific Research Applications
Antitumor Activity and Vascular Relaxing Effect
- Ueda et al. (1987) explored the synthesis of novel heterocycles, including [1,2,4]triazino[3,2-f]purines, and examined their biological activities. One compound, identified as 4, was found to be active against P388 leukemia, although it did not show significant vascular relaxing effects (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Antimicrobial and Antioxidant Properties
- Düğdü et al. (2014) synthesized compounds incorporating 1,2,4-triazole-thiol and thiadiazole derivatives of the 1,2,4-triazole-3(5)-one class. These compounds exhibited significant antimicrobial activities and some displayed good antioxidant properties (Düğdü, Ünver, Ünlüer, & Sancak, 2014).
Synthesis and Photolysis
- Ivanov et al. (2020) conducted a study on the synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines. The study revealed the potential of these compounds for antimicrobial and antifungal activities, and introduced a new method for photogeneration of acidity (Ivanov, Lyssenko, & Traven, 2020).
Antibacterial and Antifungal Activity
- Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, including [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole derivatives. These compounds were evaluated for their antibacterial and antifungal activities, with some showing promising results (Hassan, 2013).
Novel Derivative Synthesis and Biological Properties
- Castelino et al. (2014) synthesized novel 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, demonstrating moderate mosquito-larvicidal and antibacterial properties. Among these, certain compounds exhibited high larvicidal activity and broad spectrum antibacterial action (Castelino, Naik, Dasappa, Sujayraj, Chandra, Chaluvaiah, Nair, Kumari, Kalthur, & Adiga, 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,4-triazine derivatives , which have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others . .
Mode of Action
These interactions could involve binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , it is likely that this compound may influence multiple pathways. These could include pathways related to cell growth and proliferation, inflammation, and pain perception, among others .
Result of Action
Given the range of biological activities exhibited by 1,2,4-triazine derivatives , it is possible that this compound may have diverse effects at the molecular and cellular level. These could include modulation of cell signaling pathways, alteration of gene expression, or direct cytotoxic effects, among others .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[3-tert-butyl-1-(2-ethoxy-2-oxoethyl)-9-methyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O6/c1-7-31-13(27)10-25-17(29)15-16(23(6)19(25)30)21-18-24(15)9-12(20(3,4)5)22-26(18)11-14(28)32-8-2/h7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBXXOKYCZDSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OCC)C(C)(C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3014346.png)
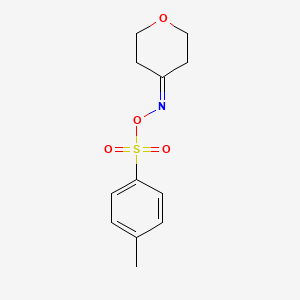
![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3014352.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)

